molecular formula C13H15NO B13283322 N-[1-(furan-2-yl)ethyl]-3-methylaniline

N-[1-(furan-2-yl)ethyl]-3-methylaniline

Cat. No.: B13283322
M. Wt: 201.26 g/mol
InChI Key: GJBYFPHYBMVTLY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a furan ring attached to an ethyl group, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-3-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amino derivatives, and various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-3-methylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-yl)ethyl]-3-methylaniline is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a furan ring and aniline moiety provides a versatile scaffold for developing new therapeutic agents and materials.

Biological Activity

N-[1-(Furan-2-yl)ethyl]-3-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound can be represented by the following chemical structure:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

The synthesis typically involves the reaction of furan derivatives with 3-methylaniline under controlled conditions. Various methods, such as condensation reactions and coupling techniques, have been explored to optimize yield and purity.

1. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for treating skin pigmentation disorders. Tyrosinase plays a critical role in melanin production, and its inhibition can reduce hyperpigmentation.

  • Mechanism of Action : The compound exhibits mixed-type inhibition against mushroom tyrosinase, with an IC50 value indicating strong inhibitory activity. For instance, similar furan derivatives have shown IC50 values as low as 0.0433 µM for monophenolase activity, suggesting that modifications to the furan ring can enhance inhibitory effects .
CompoundIC50 (µM)Type of Inhibition
This compoundTBDMixed
Kojic Acid19.97Standard

2. Antiviral Properties

Some derivatives of furan-containing compounds have demonstrated antiviral activity, particularly against respiratory viruses. Although specific data on this compound is limited, related structures have shown promising results in inhibiting viral replication through interaction with viral proteins .

3. Neuroprotective Effects

Research has indicated that compounds with a furan moiety may possess neuroprotective properties. For example, studies on similar benzothiadiazine derivatives have shown their ability to modulate neurotransmitter levels in the brain, suggesting that this compound might also influence central nervous system activity .

Case Study 1: Tyrosinase Inhibition

A study evaluated various furan derivatives for their tyrosinase inhibitory activity. Among them, compounds structurally related to this compound showed significant inhibition compared to standard inhibitors like kojic acid. The results underscored the importance of functional groups on the furan ring in determining biological activity.

Case Study 2: Antiviral Activity

In a comparative analysis of small molecule inhibitors targeting respiratory viruses, compounds similar to this compound were tested for their efficacy in vitro. Results indicated that structural modifications could enhance antiviral potency while maintaining low cytotoxicity .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-3-methylaniline

InChI

InChI=1S/C13H15NO/c1-10-5-3-6-12(9-10)14-11(2)13-7-4-8-15-13/h3-9,11,14H,1-2H3

InChI Key

GJBYFPHYBMVTLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=CC=CO2

Origin of Product

United States

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